molecular formula C20H18O8 B1610330 Tetramethyl 3,3',4,4'-biphenyltetracarboxylate CAS No. 36978-37-7

Tetramethyl 3,3',4,4'-biphenyltetracarboxylate

Cat. No. B1610330
CAS RN: 36978-37-7
M. Wt: 386.4 g/mol
InChI Key: NJIGQKCRWMSZBA-UHFFFAOYSA-N
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Description

Tetramethyl 3,3’,4,4’-biphenyltetracarboxylate is a chemical compound with the molecular formula C20H18O8 . It is also known by several other names such as 3,3’,4,4’-Biphenyltetracarboxylic acid tetramethyl ester, and 1,1’-Biphenyl-3,3’,4,4’-tetracarboxylic acid tetramethyl ester .


Synthesis Analysis

The synthesis of Tetramethyl 3,3’,4,4’-biphenyltetracarboxylate involves the dimerization of an o-phthalic diester in the presence of a catalyst composition comprising a powdery palladium salt and a basic bidentate ligand compound . The process may also include one or more steps of continuing the dimerization after supplemental addition of at least one of the powdery palladium salt and the basic bidentate ligand compound .


Molecular Structure Analysis

The molecular structure of Tetramethyl 3,3’,4,4’-biphenyltetracarboxylate consists of 20 carbon atoms, 18 hydrogen atoms, and 8 oxygen atoms . The exact mass of the molecule is 386.100159 Da .


Physical And Chemical Properties Analysis

Tetramethyl 3,3’,4,4’-biphenyltetracarboxylate has a density of 1.261 g/cm3 . It has a melting point of 93-101°C and a boiling point of 496.444°C at 760 mmHg . The compound has a flash point of 216.529°C .

Scientific Research Applications

Catalytic Hydrogenation and Structural Characterization

In a study by Shiotani (2001), the catalytic hydrogenation of tetramethyl biphenyl-3,3′,4,4′-tetracarboxylate resulted in tetramethyl dicyclohexyl-3,3′,4,4′-tetracarboxylates. The structural characterization of these compounds was achieved using x-ray diffraction, supporting their potential application in chemical synthesis and material science (Shiotani, 2001).

Polymer Synthesis and Properties

Harris et al. (1996) researched the synthesis and properties of organo-soluble polyimides derived from biphenyltetracarboxylic dianhydrides, demonstrating the potential of these compounds in creating new materials with desirable properties like high glass transition temperatures and solubility in various solvents (Harris et al., 1996).

Porous Materials and Gas Selectivity

Wang et al. (2015) developed a porous metal-organic framework using methyl-functionalized biphenyltetracarboxylate, which showed high CO2/N2 selectivity. This material's properties make it a candidate for applications in gas separation and storage (Wang et al., 2015).

Electrosynthesis and Industrial Applications

Selt et al. (2020) focused on the electrosynthesis of 3,3′,5,5’-Tetramethyl-2,2′-biphenol, an important building block for ligands in transition-metal catalysis, highlighting its industrial relevance and the sustainability of the electro-organic synthesis method (Selt et al., 2020).

Coordination Polymers and Photoluminescence

Su et al. (2017) synthesized a luminescent three-dimensional coordination polymer using 1,1'-biphenyltetracarboxylate, demonstrating its potential as a material for fluorescent applications (Su et al., 2017).

properties

IUPAC Name

dimethyl 4-[3,4-bis(methoxycarbonyl)phenyl]benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8/c1-25-17(21)13-7-5-11(9-15(13)19(23)27-3)12-6-8-14(18(22)26-2)16(10-12)20(24)28-4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIGQKCRWMSZBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467099
Record name TETRAMETHYL 3,3',4,4'-BIPHENYLTETRACARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36978-37-7
Record name TETRAMETHYL 3,3',4,4'-BIPHENYLTETRACARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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